molecular formula C9H12ClNO B13536709 1-(3-Chloro-2-methoxyphenyl)ethan-1-amine

1-(3-Chloro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B13536709
M. Wt: 185.65 g/mol
InChI Key: UPPYOBBHIQCHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClNO It is characterized by the presence of a chloro group at the third position and a methoxy group at the second position on the benzene ring, attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The chloro and methoxy groups on the benzene ring influence its binding affinity and reactivity. The amine group can form hydrogen bonds and ionic interactions with biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)ethan-1-amine
  • 1-(3-Methoxyphenyl)ethan-1-amine
  • 1-(3-Chlorophenyl)ethan-1-amine

Comparison: 1-(3-Chloro-2-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the chloro and methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(3-chloro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3

InChI Key

UPPYOBBHIQCHKE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.